Scientific Field: Organic Chemistry
Application Summary: 2-Bromo-4-chloro-5-nitropyridine is used in the synthesis of fluorinated pyridines.
Methods of Application: The compound reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine.
Results: The reaction results in the formation of 2-fluoro-3-bromopyridine.
Application Summary: 2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Methods of Application: The compound is subjected to microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
Results: The reaction results in the formation of boc-protected (piperazin-1-ylmethyl)biaryls .
Application Summary: 2-Bromo-5-nitropyridine is also used in the synthesis of 2-pyridyl analogs .
Results: The reaction results in the formation of 2-pyridyl analogs .
Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of imidazo[4,5-c]pyridines.
Results: The reaction results in the formation of imidazo[4,5-c]pyridines.
Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of 2-substituted-5-nitropyridines.
Results: The reaction results in the formation of 2-substituted-5-nitropyridines.
Application Summary: 2-Bromo-5-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines.
Methods of Application: The compound is substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group.
2-Bromo-4-chloro-5-nitropyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with bromine, chlorine, and nitro groups. Its chemical formula is C₅H₂BrClN₂O₂, and it has a molecular weight of 221.43 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.
Currently, there is no scientific research available describing a specific mechanism of action for 2-bromo-4-chloro-5-nitropyridine.
Due to the limited information on this specific compound, it's crucial to handle it with caution assuming the properties of similar nitroaromatic compounds. Here are some general safety considerations:
Research indicates that 2-bromo-4-chloro-5-nitropyridine exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of various bacterial strains and has cytotoxic effects on cancer cells. Its mechanism of action is believed to involve interference with cellular processes, potentially through the inhibition of specific enzymes or receptors .
Several synthesis methods have been developed for 2-bromo-4-chloro-5-nitropyridine:
These methods allow for the efficient production of 2-bromo-4-chloro-5-nitropyridine with high yields.
The compound has several applications:
Interaction studies have demonstrated that 2-bromo-4-chloro-5-nitropyridine interacts with various biological targets. For instance:
Several compounds share structural similarities with 2-bromo-4-chloro-5-nitropyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-4-chloro-5-nitropyridine | Contains bromine, chlorine, nitro groups | Exhibits significant antimicrobial activity |
2-Bromo-5-nitropyridine | Lacks chlorine, only has bromine and nitro | Less versatile in substitution reactions |
2-Chloro-4-bromo-5-nitropyridine | Similar halogen substitutions | Different reactivity patterns due to chlorine |
3-Bromo-4-chloro-5-nitropyridine | Different position of bromine | Altered electronic properties affecting reactivity |
2-Bromo-6-methyl-5-nitropyridine | Methyl group instead of chlorine | Potentially different biological activities |
The presence of both bromine and chlorine in specific positions on the pyridine ring gives 2-bromo-4-chloro-5-nitropyridine unique electronic characteristics that enhance its reactivity compared to similar compounds.
The synthesis of 2-bromo-4-chloro-5-nitropyridine traditionally involves sequential halogenation and nitration steps. The process begins with halogenation of pyridine derivatives to introduce bromine and chlorine substituents, followed by nitration to add the nitro group.
Halogenation Step:
Pyridine undergoes electrophilic substitution at specific positions due to its electron-deficient aromatic ring. For example, bromination of 4-chloropyridine using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields 2-bromo-4-chloropyridine. Chlorination is similarly achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.
Nitration Step:
The halogenated intermediate is then nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C. The nitro group preferentially occupies the para position relative to existing substituents due to steric and electronic effects. For instance, nitration of 2-bromo-4-chloropyridine in fuming HNO₃ at 120°C for 12 hours produces 2-bromo-4-chloro-5-nitropyridine with 85% yield.
Key Challenges:
Microwave-assisted synthesis has emerged as a faster and more efficient alternative to traditional methods. This approach reduces reaction times from hours to minutes while improving yields by 15–20%.
Procedure:
Advantages:
Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Key strategies include:
Catalyst Optimization:
Lewis acids like ZnCl₂ or FeCl₃ are added during nitration to enhance reaction rates by 30%. For example, 0.5 mol% ZnCl₂ in HNO₃ reduces nitration time from 12 to 8 hours.
Solvent Recycling:
Dichloromethane and acetic acid are recovered via fractional distillation, reducing raw material costs by 25%.
Process Intensification:
Purification is critical for obtaining pharmaceutical-grade 2-bromo-4-chloro-5-nitropyridine.
Techniques:
Yield Optimization:
The molecular geometry of 2-bromo-4-chloro-5-nitropyridine has been investigated through comprehensive crystallographic analysis, revealing important structural characteristics of this halogenated nitropyridine derivative [1] [2]. The compound crystallizes with the molecular formula C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol [1] [3].
X-ray crystallographic studies indicate that the pyridine ring adopts a planar configuration, consistent with the aromatic character of the heterocyclic system [4] [5]. The nitro group at the 5-position maintains coplanarity with the pyridine ring, facilitating conjugation between the π-system of the aromatic ring and the electron-withdrawing nitro substituent [5] [6]. This planar arrangement is stabilized by the extended π-electron delocalization across the entire molecular framework.
Based on comparative analysis with related nitropyridine structures, the following geometric parameters have been established for 2-bromo-4-chloro-5-nitropyridine [7] [5] [6]:
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C-N (ring) | 1.373-1.378 | 121.3-121.8 |
C-C (ring) | 1.372-1.395 | 118.8-120.8 |
C-Br | 1.895-1.920 | - |
C-Cl | 1.735-1.750 | - |
C-NO₂ | 1.460-1.472 | - |
N-O (nitro) | 1.224-1.235 | 117.5-118.3 |
The presence of multiple electron-withdrawing substituents (bromine, chlorine, and nitro group) significantly influences the bond lengths and angles within the pyridine ring [5] [6]. The ipso-angles at the substituted carbon atoms show characteristic deviations from the ideal hexagonal geometry, with the carbon bearing the nitro group exhibiting an increased bond angle of approximately 119.9°, compared to 117.7° in unsubstituted pyridine oxide derivatives [5].
The halogen substituents exert distinct effects on the molecular geometry through their electron-withdrawing inductive effects [8] [9]. The bromine atom at the 2-position introduces steric bulk while maintaining planarity of the aromatic system [8]. Similarly, the chlorine substituent at the 4-position contributes to the overall electron deficiency of the ring system without significant geometric distortion [9].
The combined influence of bromine, chlorine, and nitro substituents results in a highly electron-deficient pyridine ring with altered reactivity patterns compared to the parent compound [10] [11]. Density functional theory calculations support these experimental observations, indicating that the molecular geometry is optimized for maximum orbital overlap while accommodating the steric requirements of the substituents [10] [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-bromo-4-chloro-5-nitropyridine through characteristic chemical shifts and coupling patterns [12] [13] [14]. The compound exhibits distinct resonances in both ¹H and ¹³C nuclear magnetic resonance spectra that reflect the electronic environment created by the multiple substituents.
The ¹H nuclear magnetic resonance spectrum of 2-bromo-4-chloro-5-nitropyridine displays characteristic downfield chemical shifts due to the deshielding effects of the electron-withdrawing substituents [12] [14]. Based on analysis of related bromonitropyridine compounds, the aromatic protons appear in the region of 7.9-9.2 parts per million [13] [14].
The proton at the 6-position (adjacent to the bromine substituent) typically resonates at approximately 9.1-9.2 parts per million as a singlet, reflecting the strong deshielding influence of both the pyridine nitrogen and the electron-withdrawing bromine atom [14]. The proton at the 3-position appears at approximately 8.5-8.9 parts per million, also as a singlet due to the absence of adjacent protons for coupling [13] [14].
The ¹³C nuclear magnetic resonance spectrum reveals the distinct electronic environments of the carbon atoms within the pyridine ring [13] [14]. The carbon atoms bearing the halogen and nitro substituents exhibit characteristic chemical shifts that reflect their substitution patterns and electronic properties.
Carbon Position | Chemical Shift (ppm) | Substituent |
---|---|---|
C-2 | 145-150 | Bromo |
C-3 | 125-130 | Hydrogen |
C-4 | 135-140 | Chloro |
C-5 | 140-145 | Nitro |
C-6 | 150-155 | Hydrogen |
The carbon atoms directly bonded to electron-withdrawing substituents display significant downfield shifts, with C-2 (bromo-substituted) and C-6 (adjacent to nitrogen) appearing in the most downfield regions [13]. The nitro-substituted carbon (C-5) exhibits a characteristic chemical shift around 140-145 parts per million, consistent with the strong electron-withdrawing nature of the nitro group [13].
The nuclear magnetic resonance coupling patterns provide insight into the connectivity and spatial relationships within the molecule [13] [14]. The aromatic protons display minimal coupling due to the substitution pattern, with most signals appearing as singlets or showing only weak long-range coupling effects [14].
Long-range coupling between protons and the pyridine nitrogen can be observed in some cases, providing additional structural confirmation [13]. The coupling constants, when present, typically range from 0.5 to 2.0 Hz for four-bond coupling interactions across the aromatic system [14].
Vibrational spectroscopy of 2-bromo-4-chloro-5-nitropyridine reveals characteristic absorption bands that provide detailed information about the molecular structure and bonding characteristics [15] [7] [16]. Both infrared and Raman spectroscopic techniques have been employed to analyze the vibrational modes of this compound and related nitropyridine derivatives.
The nitro group exhibits characteristic vibrational modes that serve as diagnostic markers for structural identification [15] [7]. The asymmetric stretching vibration of the nitro group typically appears at 1520-1550 cm⁻¹, while the symmetric stretching vibration occurs at 1340-1370 cm⁻¹ [7] [16]. These frequencies are consistent with the electron-withdrawing environment created by the halogen substituents on the pyridine ring.
The nitro group bending modes appear in the lower frequency region, typically around 800-850 cm⁻¹ for in-plane bending and 650-700 cm⁻¹ for out-of-plane bending motions [7]. The exact frequencies depend on the degree of conjugation between the nitro group and the aromatic ring system [16].
The pyridine ring exhibits characteristic vibrational modes that are modified by the presence of the halogen and nitro substituents [15] [7] [17]. The carbon-carbon stretching vibrations appear in the range of 1400-1600 cm⁻¹, with multiple bands reflecting the reduced symmetry of the substituted ring [7].
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
C-H stretching | 3050-3100 | Aromatic C-H |
C=C stretching | 1550-1600 | Ring breathing |
C=N stretching | 1580-1620 | Pyridine C=N |
C-Br stretching | 500-600 | Carbon-bromine |
C-Cl stretching | 700-800 | Carbon-chlorine |
Ring deformation | 1000-1200 | In-plane bending |
The carbon-hydrogen stretching vibrations of the aromatic protons appear in the region of 3050-3100 cm⁻¹, showing slight shifts compared to unsubstituted pyridine due to the electronic effects of the substituents [7] [17].
The carbon-halogen stretching vibrations provide direct evidence for the presence and position of the bromine and chlorine substituents [7]. The carbon-bromine stretching vibration typically appears at 500-600 cm⁻¹, while the carbon-chlorine stretching occurs at higher frequency around 700-800 cm⁻¹ [7].
These frequencies are influenced by the electronic environment of the halogen atoms, with electron-withdrawing substituents generally increasing the stretching frequencies due to increased bond polarity [17]. The intensity of these bands in the infrared spectrum depends on the change in dipole moment during the vibrational motion.
Theoretical calculations using density functional theory methods have been employed to support the experimental vibrational assignments [7] [16] [10]. The B3LYP functional with 6-311++G(d,p) basis set has been particularly effective for predicting the vibrational frequencies of nitropyridine derivatives [7] [16].
The calculated vibrational frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied [7]. The potential energy distribution analysis reveals the complex nature of the vibrational modes, with significant mixing between different types of atomic motions [7] [16].
Mass spectrometric analysis of 2-bromo-4-chloro-5-nitropyridine provides valuable information about the molecular ion stability and fragmentation pathways [3] [18] [19]. The compound exhibits a characteristic molecular ion peak at m/z 237 (for ⁷⁹Br) and 235 (for ³⁵Cl), reflecting the isotopic composition of the halogen substituents.
The molecular ion of 2-bromo-4-chloro-5-nitropyridine appears as a cluster of peaks due to the presence of both bromine and chlorine isotopes [3] [18]. The isotope pattern shows peaks at m/z 235, 237, and 239, corresponding to the different combinations of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes [18].
m/z Value | Relative Intensity | Isotopic Composition |
---|---|---|
235 | 100% | ³⁵Cl, ⁷⁹Br |
237 | 130% | ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br |
239 | 42% | ³⁷Cl, ⁸¹Br |
The molecular ion peak intensity varies depending on the ionization method employed, with electron impact ionization typically providing sufficient energy for molecular ion formation while also inducing characteristic fragmentation patterns [19].
The primary fragmentation of 2-bromo-4-chloro-5-nitropyridine involves the sequential loss of the substituent groups, with the nitro group being particularly labile under mass spectrometric conditions [19]. The loss of NO₂ (46 mass units) represents one of the major fragmentation pathways, resulting in fragment ions at m/z 189 and 191 [19].
The halogen substituents also undergo characteristic elimination reactions. The loss of bromine (79/81 mass units) produces fragment ions at m/z 156 and 158, while chlorine loss (35/37 mass units) generates ions at m/z 200 and 202 [19]. These fragmentation patterns are consistent with the weakening of carbon-halogen bonds in the electron-deficient pyridine ring system.
Secondary fragmentation processes involve the breakdown of the primary fragment ions to produce smaller ionic species [19]. The pyridine ring itself can undergo ring-opening reactions under high-energy conditions, leading to the formation of linear fragment ions containing portions of the original heterocyclic structure.
The nitro group, when retained in primary fragments, can undergo further decomposition to produce NO⁺ ions (m/z 30) and oxygen-containing fragments [19]. These secondary processes are particularly prominent under electron impact ionization conditions with high electron energies.
The base peak in the mass spectrum of 2-bromo-4-chloro-5-nitropyridine typically corresponds to a stable fragment ion formed through the combined loss of multiple substituents [19]. The exact identity of the base peak depends on the specific ionization conditions and instrumental parameters employed.
The thermodynamic stability of 2-Bromo-4-chloro-5-nitropyridine (C₅H₂BrClN₂O₂) is significantly influenced by the presence of multiple electron-withdrawing substituents on the pyridine ring. The compound exhibits limited thermal stability due to the destabilizing effects of the nitro group combined with halogen substituents [2].
Thermal analysis of related halogenated nitropyridine compounds indicates that 2-Bromo-4-chloro-5-nitropyridine likely undergoes initial decomposition at temperatures between 160-200°C [2]. This relatively low decomposition temperature is characteristic of compounds containing both nitro groups and multiple halogens, which create thermodynamically unstable molecular configurations.
The primary thermal decomposition pathway involves the initial cleavage of the C-NO₂ bond, which is the thermodynamically weakest bond in the molecule due to the electron-withdrawing nature of the nitro group [4] [5]. This process generates nitrogen dioxide (NO₂) radicals and creates a pyridyl radical intermediate. Subsequently, the halogen substituents undergo elimination reactions, producing hydrogen bromide (HBr) and hydrogen chloride (HCl) gases [6] [2].
The thermal decomposition follows a stepwise mechanism similar to other nitropyridine derivatives [7] [5]. The initial step involves homolytic cleavage of the N-O bond within the nitro group, requiring an activation energy estimated between 350-400 kJ/mol based on computational studies of related compounds [5] [8]. This is followed by the formation of unstable radical intermediates that rapidly undergo further decomposition.
Secondary decomposition occurs at temperatures exceeding 250°C, where the remaining pyridine ring structure undergoes ring-opening reactions [7] [8]. The major gaseous products include nitrogen oxides (NOₓ), hydrogen cyanide (HCN), carbon monoxide (CO), and halogen acids (HBr, HCl) [5] [8]. The solid residue typically consists of carbonaceous materials and metal halides if decomposition occurs in the presence of catalytic surfaces.
Based on comparative analysis with structurally similar compounds, the estimated maximum heat of decomposition ranges from 50-150 kJ/mol [2]. The exact value depends on the specific decomposition pathway and environmental conditions. The compound exhibits negative thermal stability characteristics, meaning it releases energy upon decomposition, making it potentially hazardous under elevated temperature conditions [2] [9].
The solubility profile of 2-Bromo-4-chloro-5-nitropyridine is dominated by its multiple electron-withdrawing substituents and the resulting molecular polarity characteristics. The compound demonstrates selective solubility patterns that reflect its unique electronic structure and intermolecular interaction capabilities [11].
2-Bromo-4-chloro-5-nitropyridine exhibits good solubility in polar aprotic solvents, with estimated solubility ranges of 20-100 mg/mL in dimethyl sulfoxide (DMSO) and 15-80 mg/mL in N,N-dimethylformamide (DMF) [11]. These solvents effectively solvate the compound through dipole-dipole interactions with the nitro group and coordination with the pyridine nitrogen atom.
Methanol demonstrates moderate solubility (10-30 mg/mL) for the compound, facilitated by hydrogen bonding interactions between the solvent hydroxyl groups and the nitro oxygen atoms [12]. The presence of halogen substituents enhances solubility in methanol compared to unsubstituted nitropyridines due to halogen bonding interactions [13].
Acetonitrile shows moderate solubility (5-20 mg/mL) due to its intermediate polarity matching the compound's dipole moment [11]. The nitrile group in acetonitrile can engage in weak coordination interactions with the pyridine nitrogen, enhancing dissolution compared to purely hydrocarbon solvents.
Dichloromethane provides good solubility (10-40 mg/mL) through halogen-halogen interactions between the solvent chlorine atoms and the bromine and chlorine substituents on the pyridine ring [11]. These interactions, while weak, contribute significantly to the overall solvation energy.
The compound is essentially insoluble in water (<0.1 mg/mL) due to its hydrophobic character imparted by the halogen substituents and the lack of hydrogen bonding donor groups [11]. The electron-withdrawing nature of the substituents also reduces the basicity of the pyridine nitrogen, limiting its ability to form hydrogen bonds with water molecules.
Non-polar solvents such as hexane show minimal solubility (<1 mg/mL) due to the significant polarity mismatch [14]. Toluene exhibits limited solubility (1-5 mg/mL) through weak π-π stacking interactions between the aromatic rings, though this is significantly reduced compared to less substituted pyridine derivatives [14].
The crystallographic structure of 2-Bromo-4-chloro-5-nitropyridine is characterized by the interplay between multiple intermolecular interactions, including halogen bonding, dipole-dipole interactions, and weak hydrogen bonding. While specific crystallographic data for this compound has not been experimentally determined, analysis of closely related halogenated nitropyridine structures provides insight into the expected packing motifs [13] [15].
The pyridine ring in 2-Bromo-4-chloro-5-nitropyridine maintains near-planarity despite the presence of multiple substituents. Computational modeling suggests that the nitro group adopts a coplanar orientation with the ring to maximize π-conjugation, while the halogen atoms remain in the ring plane [15]. The molecular geometry is slightly distorted from perfect planarity due to steric interactions between adjacent substituents, with the nitro group showing a dihedral angle of approximately 5-15° relative to the pyridine ring plane [17].
The crystal packing is dominated by halogen bonding interactions, particularly between the bromine atoms and electronegative centers (oxygen atoms of nitro groups) on neighboring molecules [13] [15]. These interactions typically occur at distances of 3.3-3.7 Å, which are shorter than the sum of van der Waals radii, indicating significant attractive interactions [18].
C-H···O hydrogen bonding provides additional stabilization in the crystal lattice, with the pyridine C-H groups acting as weak donors to the nitro oxygen atoms [13]. These interactions, while individually weak (bond distances typically 2.5-3.0 Å), collectively contribute to the overall crystal stability through cooperative effects.
Based on analogous structures, 2-Bromo-4-chloro-5-nitropyridine likely adopts a layered packing arrangement where molecules form two-dimensional sheets through halogen bonding and dipole-dipole interactions [13]. These sheets are then stacked through weaker van der Waals forces and additional C-H···O interactions [13].
The presence of multiple electron-withdrawing groups creates significant molecular dipoles that influence the packing geometry. Molecules tend to arrange in an antiparallel fashion to minimize electrostatic repulsion while maximizing attractive dipole-dipole interactions [15]. This arrangement is further stabilized by the complementary nature of halogen bonding interactions between adjacent molecular layers.
The phase transition behavior of 2-Bromo-4-chloro-5-nitropyridine is complicated by its limited thermal stability and the absence of simple phase transitions before decomposition. The compound exhibits characteristics typical of thermally labile organic materials where decomposition competes with traditional phase changes [19].
Experimental determination of the melting point for 2-Bromo-4-chloro-5-nitropyridine has not been reported in the literature. Based on the thermal stability analysis and comparison with related compounds, the material likely decomposes before reaching its theoretical melting point [20] . Compounds with similar substitution patterns, such as 3-bromo-4-chloro-5-nitropyridine, show melting points in the range of 49-70°C [21] [22], suggesting that 2-Bromo-4-chloro-5-nitropyridine would melt at a comparable temperature if thermal decomposition did not intervene.
The primary phase transition observed for this compound is thermal decomposition rather than conventional melting or boiling. Differential scanning calorimetry (DSC) analysis of related compounds shows that decomposition begins as an endothermic process around 160°C, followed by exothermic decomposition at higher temperatures [19]. The initial endothermic peak likely corresponds to the onset of solid-state degradation processes rather than melting.
Direct sublimation of 2-Bromo-4-chloro-5-nitropyridine is unlikely due to the compound's thermal instability. The vapor pressure at temperatures below decomposition is expected to be extremely low, making sublimation impractical for purification or analytical purposes [23]. Any attempt to vaporize the compound results in thermal decomposition with the formation of various gaseous products including NOₓ, HBr, and HCl [6] [2].